(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride, commonly known as DFMPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. DFMPH is a member of the amphetamine class of compounds and has been shown to exhibit stimulant properties. The purpose of
Scientific Research Applications
Novel Synthetic Approaches to Perfluorochemicals
A study by Scherer, Yamanouchi, and Onox (1990) introduced a novel and safe technique for the synthesis of perfluorochemicals, including branched F-alkanes, F-ethers, and F-tert-amines. This method, which involves liquid-phase photofluorination with undiluted fluorine, is highlighted for its applicability to the preparative-scale synthesis of isomerically-pure compounds that are challenging to prepare using traditional fluorination methods. The process benefits from controlled inverse addition of materials to be fluorinated, with simultaneous UV irradiation, indicating potential applications in synthesizing complex fluorinated amines like "(2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride" (Scherer, Yamanouchi, & Onox, 1990).
Fluorination and Amination Reactions
Tsukamoto and Ishikawa (1972) investigated the reaction of perfluoro-4-methylpentene-2 with secondary amines, revealing the formation of terminal enamines and amides. This work discusses the reaction mechanism, providing insights into the interactions between fluorinated compounds and amines, which could be relevant for understanding or developing synthesis pathways for compounds like "(2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride" Tsukamoto & Ishikawa, 1972.
Application in Organic Synthesis
The research by Flowers et al. (1974) on the reaction of perfluoro-2-methylpent-2-ene with aromatic or heterocyclic amines to produce fused pyridines, ketenimines, or enamines further demonstrates the versatility of fluorinated compounds in organic synthesis. Their findings contribute to a broader understanding of how fluorinated compounds like "(2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride" might behave in complex synthetic routes, offering pathways to novel chemical entities (Flowers et al., 1974).
Advanced Fluorination Techniques
Ono et al. (1995) explored the liquid-phase photofluorination of tertiary amines derived from hexafluoropropene dimers, achieving the synthesis of perfluorotertiary amines. This method, notable for its efficiency and ability to produce compounds difficult to synthesize by conventional fluorination methods, underscores the potential for innovative approaches in the synthesis of fluorinated amines, including "(2R)-1,1-Difluoro-4-methylpentan-2-amine; hydrochloride" Ono, Yamanouchi, & Scherer, 1995.
Mechanism of Action
Target of Action
The primary targets of (2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride, also known as EN300-27082397, are NMDA receptors on GABAergic interneurons and adenosine A1 receptors . These receptors play a crucial role in regulating neuronal activity and neurotransmitter release.
Mode of Action
EN300-27082397 interacts with its targets by antagonizing NMDA receptors and stimulating adenosine A1 receptors . This dual action results in a decrease in presynaptic activity and glutamate release .
Biochemical Pathways
The compound affects the glutamatergic pathway , leading to a decrease in extracellular glutamate levels . This reduction in glutamate release is mediated by a retrograde adenosinergic feedback mechanism .
Pharmacokinetics
Pharmacokinetics generally refers to how the body absorbs, distributes, metabolizes, and excretes a drug
Result of Action
The molecular and cellular effects of EN300-27082397’s action include a decrease in synaptic vesicle recycling and a reduction in P-T286-CamKII and P-S9-Synapsin . These changes correlate with the compound’s inhibitory effect on glutamate release .
properties
IUPAC Name |
(2R)-1,1-difluoro-4-methylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4(2)3-5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOAWEJUSWVKMG-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.